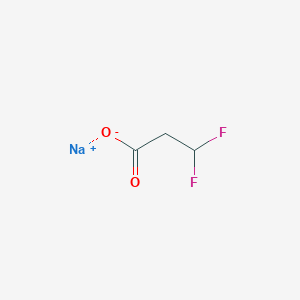
Sodium 3,3-difluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,3-difluoropropanoate is an organofluorine compound with the molecular formula C₃H₃F₂NaO₂. It is a sodium salt of 3,3-difluoropropanoic acid and is characterized by the presence of two fluorine atoms attached to the third carbon of the propanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,3-difluoropropanoate typically involves the fluorination of propanoic acid derivatives. One common method is the reaction of 3,3-difluoropropanoic acid with sodium hydroxide, resulting in the formation of the sodium salt. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize reaction conditions and scale-up production. The use of high-purity starting materials and stringent quality control measures are essential to minimize impurities and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,3-difluoropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alkyl derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
Sodium 3,3-difluoropropanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated compounds.
Pharmaceuticals: The compound’s unique properties make it a valuable intermediate in the development of drugs and active pharmaceutical ingredients.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of sodium 3,3-difluoropropanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can result in the modulation of biochemical pathways, making it useful in drug development and other applications .
Comparison with Similar Compounds
- Sodium 2,2-difluoropropanoate
- Ethyl 2,2-difluoropropanoate
- 3,3,3-Trifluoropropanoate Derivatives
Comparison: Sodium 3,3-difluoropropanoate is unique due to the specific positioning of the fluorine atoms on the third carbon of the propanoate chain. This structural feature can result in different chemical reactivity and biological activity compared to similar compounds like sodium 2,2-difluoropropanoate, where the fluorine atoms are attached to the second carbon .
Properties
Molecular Formula |
C3H3F2NaO2 |
|---|---|
Molecular Weight |
132.04 g/mol |
IUPAC Name |
sodium;3,3-difluoropropanoate |
InChI |
InChI=1S/C3H4F2O2.Na/c4-2(5)1-3(6)7;/h2H,1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
BPLADMLYVYXAGD-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)F)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12827158.png)
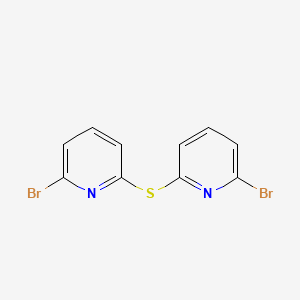
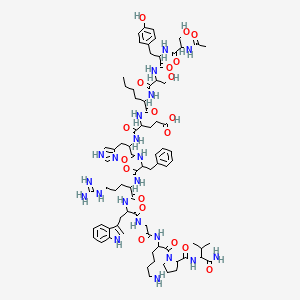
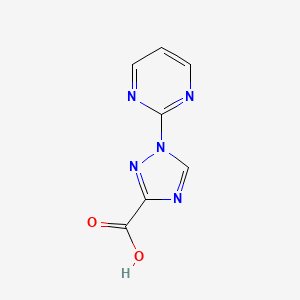
![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)
![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)
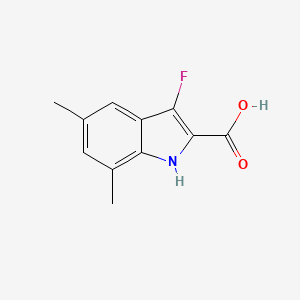

![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)

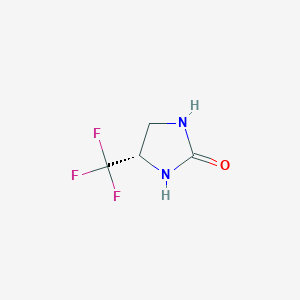

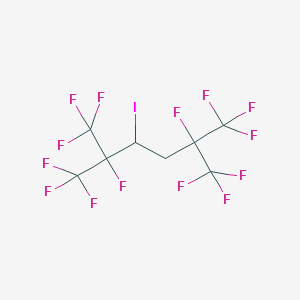
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
